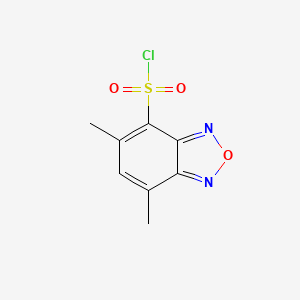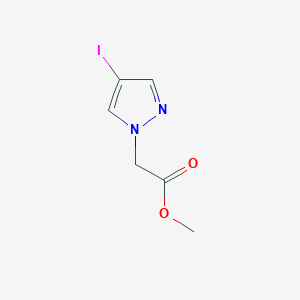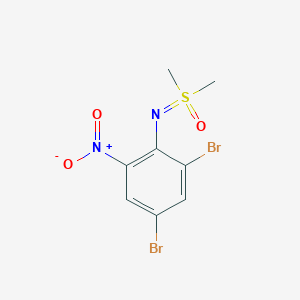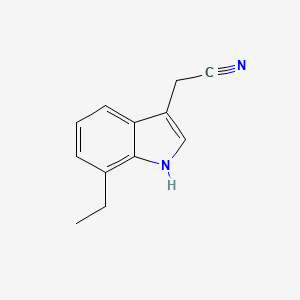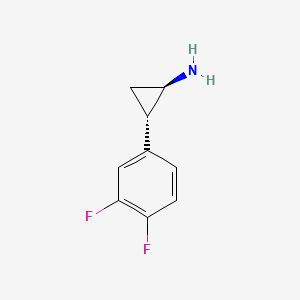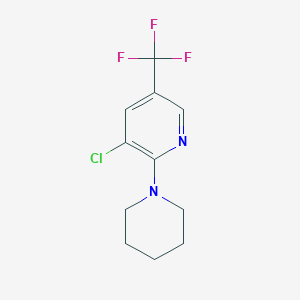
3-氯-2-(1-哌啶基)-5-(三氟甲基)-吡啶
描述
3-Chloro-2-(1-piperidinyl)-5-(trifluoromethyl)-pyridine, commonly referred to as CPT-5, is a heterocyclic compound that has found a range of applications in both scientific research and laboratory experiments. It is a synthetic molecule, composed of a pyridine ring with a chlorine atom, a piperidine ring, and a trifluoromethyl group. The compound is used for a variety of purposes, including as a reagent in organic synthesis, as a catalyst for polymerization reactions, and as a ligand for metal complexes. CPT-5 has also been studied for its potential use in pharmaceuticals and other applications.
科学研究应用
杀菌剂开发
3-氯-2-(1-哌啶基)-5-(三氟甲基)-吡啶作为氟菌胺的一部分,已被研究用作杀菌剂。在氟菌胺中,吡啶和苯环平面有一个显着的二面角,其分子间相互作用有助于其控制真菌生长的效果。该化合物通过氢键和其他分子间相互作用形成三维网络,增强其作为杀菌剂的稳定性和功能 (全、金、李和金,2013)。
农药合成
3-氯-2-(1-哌啶基)-5-(三氟甲基)-吡啶也是合成各种农药的重要中间体。其结构涉及三氟甲基和吡啶环,使其在创建用于害虫控制的化合物中特别有用。这些衍生物的合成过程及其在农药应用中的有效性已得到广泛研究 (陆新新,2006)。
中枢神经系统药物开发
该化合物的另一个重要应用是中枢神经系统 (CNS) 药物的开发。它已被发现是一种有效且口服可用的甘氨酸转运蛋白 1 (GlyT1) 抑制剂。此类化合物在治疗中枢神经系统疾病(包括精神分裂症和其他神经退行性疾病)中起着至关重要的作用 (山本等,2016)。
抗菌活性
该化合物已被研究其抗菌活性。其结构和光谱性质(包括与 DNA 的相互作用)已被表征,提供了其作为抗菌剂的潜力的见解。这些研究包括对其分子结构参数的分析及其对微生物生长的影响 (埃韦森等,2017)。
属性
IUPAC Name |
3-chloro-2-piperidin-1-yl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2/c12-9-6-8(11(13,14)15)7-16-10(9)17-4-2-1-3-5-17/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJHATHFKCHDPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(1-piperidinyl)-5-(trifluoromethyl)-pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



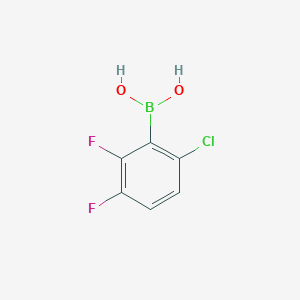
![2-[(4-Methylpiperazin-1-yl)sulfonyl]acetic acid hydrochloride](/img/structure/B1421951.png)
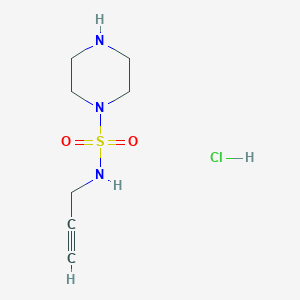
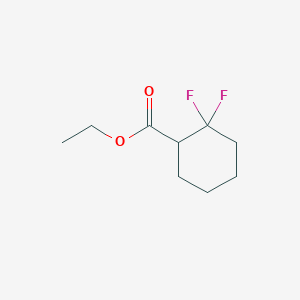
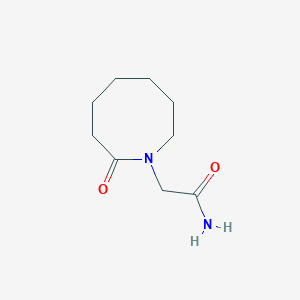
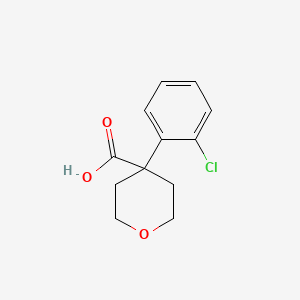
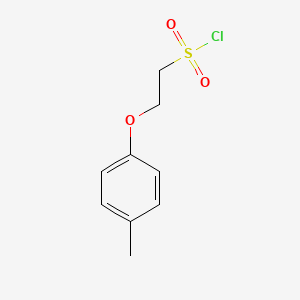
![6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1421960.png)
